molecular formula C8H7ClF2O B6252685 1-chloro-4-(difluoromethoxy)-2-methylbenzene CAS No. 380348-24-3

1-chloro-4-(difluoromethoxy)-2-methylbenzene

Cat. No.: B6252685
CAS No.: 380348-24-3
M. Wt: 192.6
InChI Key:
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Description

1-Chloro-4-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 1-chloro-2-methyl-4-nitrobenzene, the nitro group can be replaced by a difluoromethoxy group using a nucleophilic substitution reaction. The reaction typically requires a strong base such as sodium hydride (NaH) and a difluoromethylating agent like difluoromethyl ether under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Fluorinated benzene derivatives.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-(difluoromethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects. The chlorine atom and methyl group also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Chloro-4-(difluoromethoxy)-2-methylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

380348-24-3

Molecular Formula

C8H7ClF2O

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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